N-Benzyl-4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N-ethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide is a complex organic compound that features a benzimidazole core. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common route involves the initial formation of the benzimidazole core through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonylation reactions using efficient sulfonylating agents .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core would yield N-oxides, while reduction of the sulfonyl group would yield sulfides .
Scientific Research Applications
N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-methylbenzenesulfonamide
- N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-propylbenzenesulfonamide
Uniqueness
N-Benzyl-4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-N-ethylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and ethyl groups, along with the sulfonyl group, provides a distinct set of properties that can be leveraged in various applications .
Properties
CAS No. |
606131-17-3 |
---|---|
Molecular Formula |
C24H25N3O4S2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-benzyl-4-(5,6-dimethylbenzimidazol-1-yl)sulfonyl-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C24H25N3O4S2/c1-4-26(16-20-8-6-5-7-9-20)32(28,29)21-10-12-22(13-11-21)33(30,31)27-17-25-23-14-18(2)19(3)15-24(23)27/h5-15,17H,4,16H2,1-3H3 |
InChI Key |
YSKYNXPWHRURDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3C=NC4=C3C=C(C(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.